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molecular formula C14H27N3O3Si B1582477 2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime CAS No. 2224-33-1

2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime

Cat. No. B1582477
M. Wt: 313.47 g/mol
InChI Key: WXWYJCSIHQKADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06660778B1

Procedure details

CH3Si (OCH3)3; CH3Si(OC2H5)3; (C2H5O)3Si(OCH3); CH2═CHSi (OCH3)3; CH3(CH2═CH)Si (OCH3)2; CH2═CHSi (OC2H5)3; CH2═CHSi[ON═C(CH3)C2H5]3; CH3Si[ON═C(CH3)2]3; CH3Si[O—C(CH3)═CH2]3; methyltris (N-methylacetamido-silane); methyltris (cyclohexylaminosiloxane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(C2H5O)3Si(OCH3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CH3(CH2═CH)Si (OCH3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
methyltris (N-methylacetamido-silane)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
methyltris (cyclohexylaminosiloxane)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C[Si:2]([O:9][CH2:10][CH3:11])([O:6][CH2:7][CH3:8])[O:3][CH2:4][CH3:5].C=C[Si](ON=C(CC)C)(ON=C(CC)C)ON=C(CC)C.C[Si](ON=C(C)C)(ON=C(C)C)ON=C(C)C.C[Si](OC(=C)C)(OC(=C)C)[O:52][C:53](=C)[CH3:54]>>[Si:2]([O:52][CH2:53][CH3:54])([O:9][CH2:10][CH3:11])([O:6][CH2:7][CH3:8])[O:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](OCC)(OCC)OCC
Step Two
Name
(C2H5O)3Si(OCH3)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
CH3(CH2═CH)Si (OCH3)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C[Si](ON=C(C)CC)(ON=C(C)CC)ON=C(C)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](ON=C(C)C)(ON=C(C)C)ON=C(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](OC(C)=C)(OC(C)=C)OC(C)=C
Step Seven
Name
methyltris (N-methylacetamido-silane)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
methyltris (cyclohexylaminosiloxane)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
[Si](OCC)(OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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